molecular formula C16H13N5 B13992647 N-(1H-indazol-6-yl)-8-methylquinazoline-2-amine CAS No. 1169786-97-3

N-(1H-indazol-6-yl)-8-methylquinazoline-2-amine

Cat. No.: B13992647
CAS No.: 1169786-97-3
M. Wt: 275.31 g/mol
InChI Key: PQYIIXYXPCXSER-UHFFFAOYSA-N
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Description

N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine is a heterocyclic compound that belongs to the class of organic compounds known as pyridinylpyrimidines. These compounds contain a pyridinylpyrimidine skeleton, which consists of a pyridine linked to a pyrimidine by a bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine typically involves the formation of the indazole and quinazoline rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of 2-aminobenzonitrile, which undergoes cyclization to form the indazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than batch processes .

Chemical Reactions Analysis

Types of Reactions

N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline oxides, while reduction could produce amines or other reduced derivatives .

Scientific Research Applications

N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine involves its interaction with specific molecular targets. For instance, it may bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinylpyrimidines and quinazolinamines, such as:

Uniqueness

N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of indazole and quinazoline rings makes it particularly versatile in various applications, from medicinal chemistry to industrial processes .

Properties

CAS No.

1169786-97-3

Molecular Formula

C16H13N5

Molecular Weight

275.31 g/mol

IUPAC Name

N-(1H-indazol-6-yl)-8-methylquinazolin-2-amine

InChI

InChI=1S/C16H13N5/c1-10-3-2-4-12-8-17-16(20-15(10)12)19-13-6-5-11-9-18-21-14(11)7-13/h2-9H,1H3,(H,18,21)(H,17,19,20)

InChI Key

PQYIIXYXPCXSER-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=NC(=N2)NC3=CC4=C(C=C3)C=NN4

Origin of Product

United States

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